Prostaglandin E2 Ethanolamide-d4
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Overview
Description
Prostaglandin E2 Ethanolamide-d4 is a deuterated analog of Prostaglandin E2 Ethanolamide, containing four deuterium atoms. It is primarily used as an internal standard for the quantification of Prostaglandin E2 Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry . This compound is an analog of Prostaglandin E2 with improved water solubility and stability .
Preparation Methods
The synthesis of Prostaglandin E2 Ethanolamide-d4 involves the incorporation of deuterium atoms into the Prostaglandin E2 Ethanolamide structure. This is typically achieved through the treatment of arachidonoyl ethanolamide with deuterated reagents . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with a focus on achieving high purity and yield. The compound is typically formulated as a solution in ethanol for ease of use in analytical applications .
Chemical Reactions Analysis
Prostaglandin E2 Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prostaglandin E2 Ethanolamide-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Prostaglandin E2 Ethanolamide-d4 acts as an agonist with all four known EP receptor subtypes, but with significantly reduced affinity compared to Prostaglandin E2 . The compound exerts its effects by binding to these receptors and activating downstream signaling pathways, including the cAMP/phosphoCREB pathway . This activation leads to various physiological responses, such as inflammation and muscle regeneration .
Comparison with Similar Compounds
Prostaglandin E2 Ethanolamide-d4 is unique due to its deuterated structure, which provides improved stability and solubility compared to its non-deuterated counterpart . Similar compounds include:
Prostaglandin E2 Ethanolamide: The non-deuterated analog with similar biological activity but lower stability and solubility.
Prostaglandin E2-1-glyceryl ester-d5: Another deuterated analog used as an internal standard in analytical applications.
Prostaglandin E2-d4: A deuterated form of Prostaglandin E2 used in similar research applications.
These compounds share similar biological activities but differ in their stability, solubility, and specific applications in research and industry.
Properties
Molecular Formula |
C22H37NO5 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2 |
InChI Key |
GKKWUSPPIQURFM-GSBTUTNTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
Origin of Product |
United States |
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